molecular formula C8H5BrClN B2620369 4-(Bromomethyl)-3-chlorobenzonitrile CAS No. 21924-83-4

4-(Bromomethyl)-3-chlorobenzonitrile

Cat. No. B2620369
CAS RN: 21924-83-4
M. Wt: 230.49
InChI Key: OWKYKQSLKAJOBT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzonitrile is an organic compound used as a building block in chemical synthesis . Its linear formula is BrCH2C6H4CN, and it has a molecular weight of 196.04 . It is a solid substance with a melting point of 115-117 °C . This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .


Synthesis Analysis

4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile . It may also be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . The bromination of the methyl groups of dimethylglyoxime can be accomplished in a medium of 1,4-dioxane under reflux with slow addition of bromine .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzonitrile is represented by the SMILES string BrCc1ccc(cc1)C#N . The InChI representation is 1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 .


Chemical Reactions Analysis

4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile . It may also be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . The bromination of the methyl groups of dimethylglyoxime can be accomplished in a medium of 1,4-dioxane under reflux with slow addition of bromine .


Physical And Chemical Properties Analysis

4-(Bromomethyl)benzonitrile is a solid substance with a melting point of 115-117 °C . Its linear formula is BrCH2C6H4CN, and it has a molecular weight of 196.04 .

Safety And Hazards

4-(Bromomethyl)benzonitrile is classified as a skin corrosive (Category 1B), serious eye damage (Category 1), and respiratory sensitizer (Category 1) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns, eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-(bromomethyl)-3-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKYKQSLKAJOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-chlorobenzonitrile

CAS RN

21924-83-4
Record name 4-(bromomethyl)-3-chlorobenzonitrile
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Synthesis routes and methods I

Procedure details

The preferred compound α-t-butylamino-3-chloro-4-γ-hydroxypropylpropiophenone hemisuccinate, compound 3, ##STR7## (and suitable analogs and derivatives as would be obvious in view thereof) is prepared by reaction of α-t-butylamino-3-chloro-4-(3-hydroxypropyl)propiophenone hydrochloride three-fourths hydrate, compound 5, ##STR8## with succinic anhydride in pyridine to form the o-hemisuccinate. Intermediate compound 5 is suitably prepared from readily available starting materials. Accordingly, 3-chloro-4-methyl-benzonitrile, N-bromosuccinimide and benzoyl peroxide react at reflux with illumination to give 2-chloro-4-cyanobenzyl bromide. The product compound can be reacted with diethyl malonate in a solution of sodium in ethanol to give diethyl 2-(2-chloro-4-cyanobenzyl)malonate which, upon subsequent treatment with sodium chloride and water in DMSO produces ethyl 3-(2-chloro-4-cyanophenyl)propanoate. Treatment with suitable base, such as potassium hydroxide and alcoholic solvent gives the corresponding propanoic acid, 3-(2-chloro-4-cyanophenyl)propanoic acid which is then reduced to the corresponding alcohol, such as by treatment with B2H6 in tetrahydrofuran (THF). A mixture of the alcohol, 3-(2-chloro-4-cyanophenyl)propanol and ethyl magnesium bromide in dry ethyl ether is reacted at reflux to give 3-chloro-4-(3-hydroxypropyl)propiophenone which yields compound 5 upon bromination to α-bromo-3-chloro-4-(3-hydroxypropyl)propiophenone and subsequent reaction of the bromoketone with an excess of t-butylamine in suitable solvent, such as CH3CN.
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Name
α-t-butylamino-3-chloro-4-γ-hydroxypropylpropiophenone hemisuccinate
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α-t-butylamino-3-chloro-4-(3-hydroxypropyl)propiophenone hydrochloride
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Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-4-methyl-benzonitrile (30.0 g, 0.2 mol), N-bromosuccinimide (36.0 g, 0.21 mol) and benzoyl peroxide (100 mg) in 600 mL of CCl4 was refluxed with illumination for 72 h. N-Bromosuccinimide (5.0 g) was added and the reaction was continued for an additional 24 h. The mixture was cooled, filtered and evaporated. Recrystallization from heptane gave pure 2-chloro-4-cyanobenzyl bromide: yield 24.5 g; mp 83°-85° C. Anal. calcd for C8H5BrClN; C, 41.69; H, 2.19; N, 6.07. Found: C, 41.48; H, 1.80; N, 5.76.
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Synthesis routes and methods III

Procedure details

The preferred compound α-t-butylamino-3-chloro-4-γ-hydroxpropylpropiophenone hemisuccinate, compound 3, ##STR7## (and suitable analogs and derivatives as would be obvious in view thereof) is prepared by reaction at α-t-butylamino-3-chloro-4-(3-hydroxypropyl)propiophenone hydrochloride three-fourths hydrate, compound 5, ##STR8## with succinic anhydride in pyridine to form the o-hemisuccinate. Intermediate compound 5 is suitably prepared from readily available starting materials. Accordingly, 3-chloro-4-methyl-benzonitrile, N-bromosuccinimide and benzoyl peroxide react at reflux will illumination to give 2-chloro-4-cyanobenzyl bromide. The product compound can be reacted with diethyl malonate in a solution of sodium in ethanol to give diethyl 2-(2-chloro-4-cyanobenzyl)malonate which, upon subsequent treatment with sodium chloride and water in DMSO produces ethyl 3-(2-chloro-4-cyanophenyl)propanoate. Treatment with suitable base, such as potassium hydroxide and alcoholic solvent gives the corresponding propanoic acid, 3-(2-chloro-4-cyanophenyl)propanoic acid which is then reduced to the corresponding alcohol, such as by treatment with B2H6 in tetrahydrofuran (THF). A mixture of the alcohol, 3-(2-chloro-4-cyanophenyl)propanol and ethyl magnesium bromide in dry ethyl ether is reacted at reflux to give 3-chloro-4-(3-hydroxypropyl)propiophenone which yields compound 5 upon bromination to α-bromo-3-chloro-4-(3-hydroxypropyl)propiophenone and subsequent reaction of the bromoketone with an excess of t-butylamine in suitable solvent, such as CH3CN.
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